molecular formula C20H16ClN3O3 B2424332 N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide CAS No. 1206992-74-6

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide

Cat. No.: B2424332
CAS No.: 1206992-74-6
M. Wt: 381.82
InChI Key: LZRUNBRXVDLVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide is a small molecule drug with potential therapeutic applications in various fields of research and industry. This compound is known for its complex structure, which includes a nicotinamide moiety, a phenyl ring, and a chlorophenoxy group.

Preparation Methods

The synthesis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide involves multiple steps. One common method includes the reaction of N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid in dry dichloromethane. The reaction is facilitated by the addition of 2,6-lutidine and o-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyl uraniumtetrafluoroborate under cooled conditions . The compound is then characterized using spectroscopic techniques such as 1H NMR, 13C NMR, and LC-MS, and its three-dimensional structure is elucidated using single crystal X-ray diffraction methods .

Chemical Reactions Analysis

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, resulting in the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: It is being investigated for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and as a reagent in chemical processes.

Comparison with Similar Compounds

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide can be compared with similar compounds such as:

    4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid: This compound also contains a chlorophenoxy group and exhibits similar inhibitory effects on certain ion channels.

    4-chloro-2-(1-naphthyloxyacetamido) benzoic acid: Another compound with a similar structure, used as an inhibitor in various biological studies.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c21-15-7-9-16(10-8-15)27-13-19(25)23-17-5-1-2-6-18(17)24-20(26)14-4-3-11-22-12-14/h1-12H,13H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRUNBRXVDLVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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